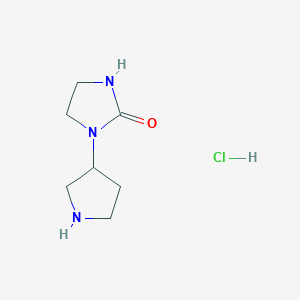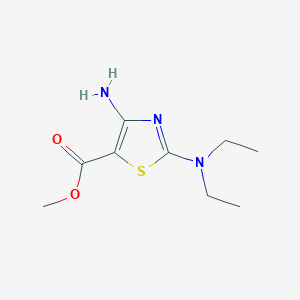
3,4-Difluoro-5-iodobenzenamine
Vue d'ensemble
Description
3,4-Difluoro-5-iodobenzenamine is a chemical compound with the molecular formula C<sub>6</sub>H<sub>3</sub>F<sub>2</sub>IN . Let’s delve into its various aspects:
Synthesis Analysis
The synthesis of 3,4-Difluoro-5-iodobenzenamine involves introducing fluorine and iodine atoms into the benzene ring. Specific synthetic methods may vary, but it typically starts with a precursor compound containing a fluorine and an iodine substituent. The reaction conditions and reagents play a crucial role in achieving the desired product.
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-5-iodobenzenamine consists of a benzene ring substituted with two fluorine atoms at positions 3 and 4, and an iodine atom at position 5. The arrangement of these atoms influences its chemical properties and reactivity.
Chemical Reactions Analysis
- Halogen Exchange Reactions : Due to the presence of fluorine and iodine, 3,4-Difluoro-5-iodobenzenamine can participate in halogen exchange reactions. For instance, it can undergo substitution reactions with other halogens or nucleophiles.
- Aromatic Substitution : The benzene ring allows for electrophilic aromatic substitution reactions. It can react with various electrophiles, leading to functionalized derivatives.
Physical And Chemical Properties Analysis
- Physical Properties :
- Molecular Weight : Approximately 239.99 g/mol.
- Melting Point : Varies based on the specific isomer.
- Solubility : Solubility in different solvents affects its practical use.
- Chemical Properties :
- Reactivity : Reacts with nucleophiles, electrophiles, and other functional groups.
- Stability : Stability under various conditions impacts its handling and storage.
Applications De Recherche Scientifique
Synthesis and Reactivity Studies
Charge Control in SNAr Reaction
Research on halogenated nitrobenzenes, including compounds structurally related to 3,4-Difluoro-5-iodobenzenamine, has shown insights into the nucleophilic aromatic substitution (SNAr) reaction mechanisms. These studies help understand the electron-donating and withdrawing effects in aromatic compounds (Cervera, Marquet, & Martin, 1996).
Lateral Difluorine Substitution in Liquid Crystals
Research involving lateral difluorine substitution in tolan-type liquid crystals, using related difluoro compounds, contributes to the development of materials with specific thermal and optical properties. This is significant for applications in displays and optical devices (Lin, 2007).
Deprotonation and Functionalization Studies
Investigations into the deprotonation and functionalization of halobenzenes, including difluorobenzenes, provide valuable insights into the chemical behavior of these compounds. This knowledge is vital for synthetic chemistry and the development of new compounds (Heiss, Marzi, & Schlosser, 2003).
Photodissociation Dynamics
- UV Photodissociation Dynamics: Studies on the UV photochemistry of various fluorinated iodobenzenes, including compounds similar to 3,4-Difluoro-5-iodobenzenamine, offer insights into the dissociation dynamics under UV light. This research has implications for understanding the photostability and photochemical behavior of fluorinated aromatic compounds (Murdock, Crow, Ritchie, & Ashfold, 2012).
Organometallic Chemistry
- Syntheses of Phosphine-Substituted Compounds: The synthesis and study of phosphine-substituted difluorobenzenes, which are structurally related to 3,4-Difluoro-5-iodobenzenamine, have implications in organometallic chemistry. Such studies contribute to the understanding of ligating properties and electronic structures of these compounds (Pignotti et al., 2008).
Safety And Hazards
- Toxicity : As with any halogenated compound, 3,4-Difluoro-5-iodobenzenamine may pose health risks. Proper protective measures should be taken during handling.
- Environmental Impact : Disposal and environmental effects should be considered.
- Safety Precautions : Use appropriate protective gear and work in a well-ventilated area.
Orientations Futures
Research on 3,4-Difluoro-5-iodobenzenamine should focus on:
- Applications : Investigate its potential applications in pharmaceuticals, materials science, or catalysis.
- Derivatives : Explore novel derivatives with improved properties.
- Mechanistic Studies : Understand its reactivity and behavior in greater detail.
Propriétés
IUPAC Name |
3,4-difluoro-5-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(9)6(4)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKKNWHPWHRIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-5-iodobenzenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)
![N-methyl-1-(7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434404.png)



![N-(2-methoxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434413.png)




![(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1434420.png)
![N-methyl-1-(7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434422.png)